molecular formula C18H20BrN3 B6458393 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2548979-06-0

2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6458393
CAS No.: 2548979-06-0
M. Wt: 358.3 g/mol
InChI Key: CHESJSDMWUDWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(2-Bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a bicyclic amine derivative featuring a pyrrolo[2,3-c]pyrrole core substituted at position 1 with a 2-bromophenylmethyl group and at position 5 with a pyridine ring. The 2-bromophenyl moiety contributes to lipophilicity and may facilitate halogen bonding interactions, a critical feature in drug design . Pyridine at position 5 introduces aromatic π-stacking capabilities and hydrogen-bonding sites, broadening its applicability in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3/c19-16-6-2-1-5-14(16)11-21-10-8-15-12-22(13-17(15)21)18-7-3-4-9-20-18/h1-7,9,15,17H,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHESJSDMWUDWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydropyrrolo[2,3-c]pyrrol core, which can be achieved through a cyclization reaction of suitable precursors. The bromophenyl group is then introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the intermediate compound. Finally, the pyridine moiety is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Protein Kinases:
One of the primary applications of this compound lies in its potential as an inhibitor of specific protein kinases. Research has indicated that derivatives similar to this compound can effectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in cell cycle regulation and are often overactive in cancers. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Neurodegenerative Diseases:
The compound has also shown promise in the treatment of neurodegenerative diseases. Certain derivatives have been found to modulate orexin activity, which is implicated in conditions like narcolepsy and other sleep disorders. By targeting orexin receptors, these compounds may help regulate sleep-wake cycles and improve cognitive functions .

Biological Research Applications

Antiviral Properties:
Recent studies have explored the antiviral properties of compounds similar to 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine. Specifically, poly ADP-ribose polymerase (PARP) inhibitors derived from this compound class have been investigated for their effectiveness against various viral infections, including coronaviruses. This class of compounds may enhance the efficacy of existing antiviral therapies by targeting viral replication mechanisms .

Cancer Research:
In cancer research, the compound's ability to inhibit specific signaling pathways makes it a candidate for further studies aimed at understanding tumor biology. Its structural features allow for modifications that can enhance selectivity and potency against different cancer types. Case studies have demonstrated that modifications to the pyridine moiety can lead to significantly improved anti-tumor activity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer Treatment Inhibition of CDK4/6 leading to reduced tumor growth.
Neurodegenerative Diseases Modulation of orexin activity for potential treatment of sleep disorders and cognitive enhancement.
Antiviral Activity Potential use as a PARP inhibitor against viral infections, enhancing antiviral therapy efficacy.
Cancer Research Structural modifications leading to enhanced anti-tumor activity; ongoing studies to explore signaling pathways.

Case Study 1: CDK Inhibition

A study published in 2011 detailed the synthesis and evaluation of pyrrolopyrimidine compounds similar to the target compound as selective CDK inhibitors. The results indicated that these compounds effectively inhibited CDK4/6 with IC50 values in the nanomolar range, demonstrating significant anti-proliferative effects on cancer cell lines .

Case Study 2: Orexin Modulation

Research conducted on octahydropyrrolo derivatives highlighted their orexin-modulating activity, suggesting potential therapeutic applications in treating narcolepsy and other sleep disorders. The study provided insights into structure-activity relationships that could guide future drug development efforts .

Mechanism of Action

The mechanism of action of 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name & CAS (if available) Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Bromophenylmethyl, pyridin-2-yl C19H21BrN4 409.3 Bromophenyl enhances lipophilicity; bicyclic core improves rigidity.
5-(Trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (2549008-87-7) Trifluoromethyl, sulfonylpyrazole C18H22F3N5O2S 429.46 Sulfonyl group increases polarity; CF3 enhances metabolic stability.
2-[1-(3-Chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine (2549015-66-7) 3-Chloro-2-methylbenzenesulfonyl C17H18ClN3O2S 371.86 Chloro and methyl groups modulate electronic properties; lower molecular weight.
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) Benzyl, bromo C14H11BrN2 295.16 Monocyclic structure; N-benzyl enhances receptor binding but reduces rigidity.
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1190321-59-5) Bromo, chloro C7H4BrClN2 234.48 Di-halogenated; useful in cross-coupling reactions.
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1228666-29-2) Bromo, ethyl C9H9BrN2 249.09 Ethyl group increases hydrophobicity; potential neurotoxicity concerns.

Key Findings from Comparative Analysis

Structural Rigidity: The octahydropyrrolo[2,3-c]pyrrole core in the target compound and 2549008-87-7 confers superior conformational stability compared to monocyclic analogs like 1-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine .

Halogen Effects : Bromine in the target compound and 1190321-59-5 enhances halogen bonding, critical for targeting enzymes or receptors with hydrophobic pockets. Chlorine in 2549015-66-7 offers similar benefits but with reduced steric bulk .

In contrast, the target compound’s bromophenyl group prioritizes lipophilicity .

Synthetic Utility : Di-halogenated compounds like 1190321-59-5 are preferred intermediates for Suzuki-Miyaura couplings, whereas the target compound’s bicyclic structure may complicate synthetic modifications .

Research Implications

The target compound’s combination of a rigid bicyclic core and bromophenyl group positions it as a candidate for kinase inhibitor development or PET imaging probes (using bromine isotopes). In contrast, sulfonyl-containing analogs like 2549008-87-7 may excel in aqueous environments, such as targeting extracellular enzymes . Monocyclic derivatives (e.g., 1-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine) are more synthetically accessible but lack the structural complexity needed for high-affinity binding .

Biological Activity

The compound 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a pyridine derivative that has garnered interest for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈BrN₃
  • Molecular Weight : 320.23 g/mol

The compound features a bromophenyl group, a pyridine moiety, and an octahydropyrrolo structure, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that pyridine derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study highlighted a series of pyrrolo[2,3-b]pyridine derivatives that demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. Compound 4h from this series exhibited IC50 values of 7 nM for FGFR1 and effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Effect on 4T1 Cells
4h7925Inhibited proliferation and induced apoptosis

Enzyme Inhibition

Pyridine derivatives have been reported as effective inhibitors of various enzymes. The compound may share this property due to structural similarities with known enzyme inhibitors.

  • Inhibition Studies : Pyrrolo[2,3-d]pyrimidine derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDK4/6 by similar compounds suggests potential applications in treating cancers characterized by dysregulated cell cycle progression .

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, compounds within the pyridine class have demonstrated antimicrobial and anti-inflammatory activities.

  • Antimicrobial Activity : Some studies report that pyridine derivatives exhibit significant antibacterial effects against various pathogens, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anti-inflammatory Effects : Research has also indicated that these compounds can modulate inflammatory pathways, providing a rationale for their use in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyridine derivatives. Modifications to the bromophenyl or octahydropyrrolo groups can significantly impact biological activity.

Key Findings:

  • Bromine Substitution : The presence of bromine in the phenyl ring has been linked to enhanced binding affinity to target proteins.
  • Pyridine Ring Modifications : Alterations in the pyridine nitrogen or carbon framework can lead to variations in enzyme inhibition potency.

Q & A

Q. What are the optimal synthetic routes for 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine, and how can stereochemical control be achieved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Bromophenylmethyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Cyclization : Pyrrolopyrrole cores are formed using acid-catalyzed cyclization or transition-metal-mediated ring closure .
  • Stereochemical control : Diastereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For example, methyl pyrrolidine carboxylate derivatives (similar structures) were synthesized with >90% diastereomeric excess via chiral Lewis acid catalysts .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization are critical for isolating enantiopure forms .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, pyrrolidine ring vibrations at 1200–1400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 402.12; observed 402.11) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for octahydropyrrolo-pyrrole fused systems .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures thermal decomposition (e.g., weight loss at >200°C indicates stability for high-temperature applications) .
  • pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase ATP-binding pockets). Validate with free-energy perturbation (FEP) calculations .
  • QSAR Modeling : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with activity using Hammett σ constants or ML-based descriptors .

Q. How does stereochemistry influence the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :
  • Enantiomer-Specific Assays : Compare logP (octanol/water) and plasma protein binding (e.g., using equilibrium dialysis) for each enantiomer. For example, (R)-enantiomers of pyrrolopyridines often show 2–3× higher membrane permeability than (S)-forms .
  • In Vivo PK Studies : Administer racemic vs. enantiopure forms to rodents; quantify AUC and clearance via LC-MS/MS. Stereoselective metabolism by CYP450 enzymes is common .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values against cancer cell lines) and apply statistical weighting to account for assay variability (e.g., ATP levels in cell viability assays) .
  • Orthogonal Assays : Validate anti-proliferative activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .

Q. How can the compound’s potential as a ligand in coordination chemistry be explored?

  • Methodological Answer :
  • Metal-Complexation Studies : React with transition metals (e.g., Fe²⁺, Cu²⁺) in acetonitrile/water. Monitor via UV-Vis (ligand-to-metal charge transfer bands at 400–600 nm) and cyclic voltammetry .
  • Magnetic Susceptibility : For spin crossover (SCO) applications, use SQUID magnetometry to detect transitions between high-spin (paramagnetic) and low-spin (diamagnetic) states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.